REACTION_SMILES
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[C:12]([O:13][BH-:14]([O:15][C:16](=[O:17])[CH3:18])[O:19][C:20](=[O:21])[CH3:22])(=[O:23])[CH3:24].[CH2:1]1[CH2:2][O:3][C:4]2([CH2:5][CH2:6][C:7](=[O:10])[CH2:8][CH2:9]2)[O:11]1.[CH2:36]([Cl:37])[Cl:38].[NH2:26][CH2:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[Na+:25].[Na+:35].[OH-:34]>>[CH2:1]1[CH2:2][O:3][C:4]2([CH2:5][CH2:6][CH:7]([NH:26][CH2:27][c:28]3[cH:29][cH:30][cH:31][cH:32][cH:33]3)[CH2:8][CH2:9]2)[O:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC2(CC1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Type
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product
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Smiles
|
c1ccc(CNC2CCC3(CC2)OCCO3)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |